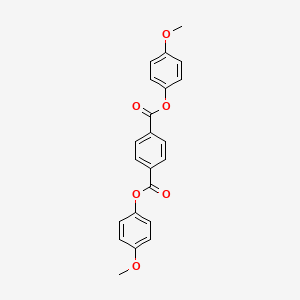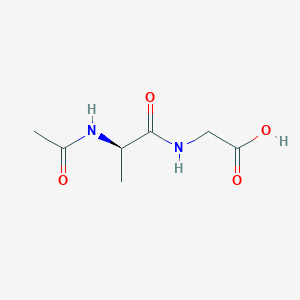
N-Acetyl-D-alanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-alanylglycine is a dipeptide compound composed of N-acetyl-D-alanine and glycine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:
Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.
化学反应分析
Types of Reactions
N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-alanine and glycine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学研究应用
N-Acetyl-D-alanylglycine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Materials Science: It is used in the synthesis of peptide-based materials with unique properties.
Biotechnology: It is used in the development of biosensors and other biotechnological applications.
作用机制
The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.
相似化合物的比较
Similar Compounds
N-Acetyl-D-glucosamine: A monosaccharide derivative with applications in biochemistry and medicine.
N-Acetyl-D-alanine: A single amino acid derivative with similar acetylation.
N-Acetyl-D-glycine: Another single amino acid derivative with acetylation.
Uniqueness
N-Acetyl-D-alanylglycine is unique due to its dipeptide structure, which allows it to exhibit properties distinct from single amino acid derivatives. Its combination of N-acetyl-D-alanine and glycine provides a unique set of chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
34385-72-3 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI 键 |
OJEZODIGGOJWJW-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





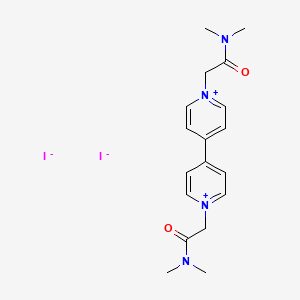
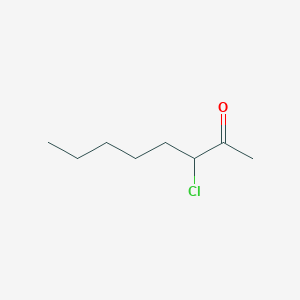
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
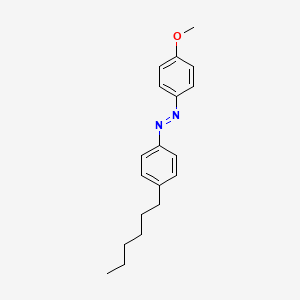
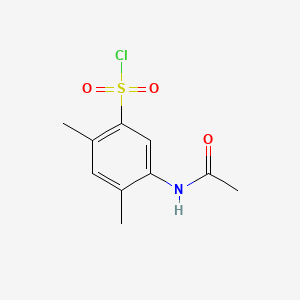
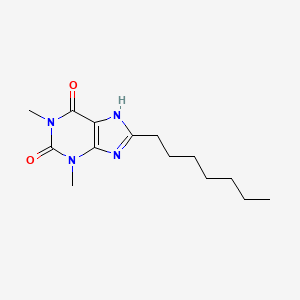

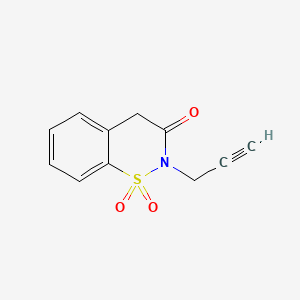
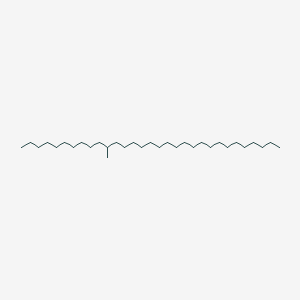
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
